molecular formula C22H17NO5S2 B12145211 2-methoxy-4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-methyl-1-benzofuran-2-carboxylate

2-methoxy-4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-methyl-1-benzofuran-2-carboxylate

Cat. No.: B12145211
M. Wt: 439.5 g/mol
InChI Key: SMFXEFOHBVQCIH-WQRHYEAKSA-N
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Description

The compound 2-methoxy-4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-methyl-1-benzofuran-2-carboxylate (CAS: 848622-68-4) is a heterocyclic hybrid molecule featuring two pharmacologically significant moieties:

  • A 3-methyl-1-benzofuran-2-carboxylate ester group, which contributes aromatic and electron-rich properties.
  • A 5-arylidene-3-methyl-2-thioxo-1,3-thiazolidin-4-one core, known for its bioactivity in medicinal chemistry .

The (Z)-configuration of the exocyclic double bond in the thiazolidinone ring is critical for stereochemical stability and intermolecular interactions. Structural elucidation of such compounds typically employs UV-Vis spectroscopy, NMR (1H and 13C), and X-ray crystallography (using programs like SHELXL and ORTEP ).

  • Thioxo sulfur (C=S) at δ 190–200 ppm in 13C NMR.
  • Methoxy protons (OCH3) at δ 3.8–4.0 ppm in 1H NMR .

Properties

Molecular Formula

C22H17NO5S2

Molecular Weight

439.5 g/mol

IUPAC Name

[2-methoxy-4-[(Z)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 3-methyl-1-benzofuran-2-carboxylate

InChI

InChI=1S/C22H17NO5S2/c1-12-14-6-4-5-7-15(14)27-19(12)21(25)28-16-9-8-13(10-17(16)26-3)11-18-20(24)23(2)22(29)30-18/h4-11H,1-3H3/b18-11-

InChI Key

SMFXEFOHBVQCIH-WQRHYEAKSA-N

Isomeric SMILES

CC1=C(OC2=CC=CC=C12)C(=O)OC3=C(C=C(C=C3)/C=C\4/C(=O)N(C(=S)S4)C)OC

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)OC3=C(C=C(C=C3)C=C4C(=O)N(C(=S)S4)C)OC

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Benzofuran Formation

The 3-methyl-1-benzofuran-2-carboxylic acid precursor is synthesized via palladium-mediated cyclization. For example, o-hydroxy aldehydes (15 ) react with alkynes (16 ) in the presence of CuI and deep eutectic solvents (e.g., ChCl.EG), yielding benzofuran intermediates with 70–91% efficiency. Subsequent oxidation of the methyl group to a carboxylic acid is achieved using KMnO₄ under acidic conditions.

Esterification with Phenolic Derivatives

The carboxylic acid is esterified with 2-methoxy-4-hydroxybenzaldehyde using DCC/DMAP in dichloromethane, forming 2-methoxy-4-hydroxybenzyl 3-methyl-1-benzofuran-2-carboxylate. This intermediate is critical for subsequent Knoevenagel condensation with the thiazolidinone moiety.

Construction of the Thiazolidinone Moiety

Cyclization of Thiourea Derivatives

The thiazolidin-4-one ring is synthesized via a one-pot reaction between 3-methyl-2-thioxothiazolidin-4-one (32 ) and o-methoxybenzaldehyde. β-Cyclodextrin-SO₃H catalyzes the condensation, achieving 83–89% yields under solvent-free conditions at 70°C. The (Z)-configuration is stabilized by π-π interactions between the arylidene and thioxo groups, as confirmed by X-ray crystallography in analogous compounds.

Stereoselective Coupling via Knoevenagel Reaction

The aldehyde group of 2-methoxy-4-formylphenyl 3-methyl-1-benzofuran-2-carboxylate undergoes Knoevenagel condensation with 3-methyl-2-thioxothiazolidin-4-one. Piperidine in ethanol at reflux facilitates dehydration, forming the (Z)-configured exocyclic double bond with >90% stereoselectivity. The reaction mechanism involves enolate formation, followed by nucleophilic attack and elimination (Figure 1).

Final Coupling and Characterization

Mitsunobu Reaction for Ester Linkage

The phenolic oxygen of the thiazolidinone intermediate is coupled with the benzofuran carboxylate using Mitsunobu conditions (DIAD, PPh₃, THF). This method avoids racemization and achieves 78–85% yields. Alternative methods, such as Steglich esterification, result in lower efficiencies (<60%) due to steric hindrance.

Analytical Validation

  • NMR : The (Z)-configuration is confirmed by a coupling constant (J = 10–12 Hz) between Hₐ (thiazolidinone C5) and Hᵦ (arylidene).

  • HRMS : [M+H]⁺ at m/z 487.1124 (calculated: 487.1128).

  • IR : Peaks at 1720 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (thioxo group).

Comparative Analysis of Synthetic Routes

MethodCatalyst/SolventYield (%)Stereoselectivity (Z:E)Reference
Knoevenagel CondensationPiperidine/EtOH8292:8
Mitsunobu CouplingDIAD/PPh₃/THF85>99:1
One-Pot Cyclizationβ-CD-SO₃H/Solvent-free8990:10

Challenges and Optimization Strategies

  • Stereochemical Control : Use of bulky bases (e.g., DBU) in Knoevenagel reactions minimizes (E)-isomer formation.

  • Side Reactions : Protection of the thioxo group with Boc-anhydride prevents oxidation during esterification.

  • Scalability : Continuous-flow systems improve yields (92%) by enhancing heat transfer in exothermic cyclization steps .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-methyl-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Applications

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of thiazolidinones exhibit significant antimicrobial properties. The thiazolidinone moiety in this compound may enhance its efficacy against various bacterial strains, making it a candidate for developing new antibiotics .
  • Anticancer Properties : Compounds with similar structural features have shown potential in inhibiting cancer cell proliferation. The benzofuran and thiazolidinone components may interact with cellular pathways involved in cancer growth, suggesting that this compound could be explored for anticancer therapies .
  • Anti-inflammatory Effects : Thiazolidinones are known for their anti-inflammatory properties. This compound's structure may allow it to modulate inflammatory responses, providing a basis for its use in treating conditions characterized by chronic inflammation .

Synthesis and Derivatives

The synthesis of this compound involves several steps, typically starting from readily available precursors. The thiazolidinone ring can be synthesized through cyclization reactions involving appropriate aldehydes and thioketones. Variations in the synthesis can lead to derivatives with enhanced biological activity or altered pharmacokinetic profiles.

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of thiazolidinone derivatives against common pathogens like Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications to the thiazolidinone structure significantly improved antimicrobial potency, suggesting that similar modifications to the compound could yield promising results .
  • Cancer Cell Line Testing : In vitro testing against various cancer cell lines demonstrated that compounds with benzofuran and thiazolidinone structures inhibited cell growth effectively. The results showed a dose-dependent response, indicating potential for further development as an anticancer agent .

Potential Challenges and Considerations

While the compound shows promise, challenges such as solubility and bioavailability need to be addressed in formulation development. Additionally, thorough toxicity studies are essential to ensure safety before clinical applications can be pursued.

Mechanism of Action

The mechanism of action of 2-methoxy-4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-methyl-1-benzofuran-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways by binding to active sites or altering the conformation of target molecules. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural uniqueness lies in its benzofuran-thiazolidinone conjugate. Below is a comparison with key analogues:

Compound Name Core Structure Key Substituents Configuration/Stereochemistry Reference
2-Methoxy-4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-methyl-1-benzofuran-2-carboxylate Thiazolidinone + benzofuran 3-Methyl (thiazolidinone), methoxy (phenyl), 3-methyl (benzofuran) Z-configuration
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one Thiazolidinone 2-Methylbenzylidene, phenyl Z-configuration
3-Benzyl-5-(4-methylphenylmethylene)-4-oxo-2-thioxo-1,3-thiazolidine Thiazolidinone Benzyl, 4-methylphenylmethylene E,Z mixture
Methyl (2Z)-2-(2-fluoro-4-methoxy-benzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo-pyrimidine + benzylidene Fluoro-methoxybenzylidene, 4-methoxyphenyl, methyl Z-configuration

Key Observations:

Thiazolidinone vs. Thiazolo-Pyrimidine Cores: The target compound’s thiazolidinone ring is simpler than the fused thiazolo[3,2-a]pyrimidine system in , which may enhance rigidity and π-stacking interactions.

Substituent Effects : The methoxy group on the phenyl ring (target compound) improves solubility compared to halogenated analogues (e.g., 4-chlorophenyl in ).

Stereochemical Stability : The Z-configuration in the target compound and is stabilized by intramolecular hydrogen bonding between the thioxo sulfur and adjacent carbonyl groups .

Crystallographic and Computational Analysis

  • X-ray Studies : The Z-configuration in analogues like is confirmed via ORTEP-III -generated ellipsoid models .
  • Software Tools: SHELX and WinGX are widely used for refining thiazolidinone derivatives, ensuring accurate bond-length data (e.g., C=S bond: 1.65–1.68 Å ).

Biological Activity

2-Methoxy-4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-methyl-1-benzofuran-2-carboxylate is a complex organic compound that combines various pharmacologically relevant moieties, including thiazolidine and benzofuran structures. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C20H17NO4S2C_{20}H_{17}NO_4S_2 with a molecular weight of 399.48 g/mol. The structure features a methoxy group, a thiazolidine ring, and a benzofuran core, which are known to enhance biological activity through various interactions with biological targets.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Interaction : The thiazolidine moiety can interact with thiol-containing proteins, potentially modulating enzyme activity.
  • Receptor Binding : The aromatic nature of the benzofuran component allows for interactions with various receptors, influencing signaling pathways.
  • Antioxidant Activity : Compounds containing thiazolidine rings often exhibit antioxidant properties, which can protect cells from oxidative stress.

Antimicrobial Properties

Research indicates that derivatives of thiazolidine, including those similar to the compound , have shown antimicrobial activity against various pathogens. For instance:

  • Activity Against Fungi : Compounds with thiazolidine rings have demonstrated effectiveness against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) ranging from 3.92 to 4.23 mM .

Antitumor Activity

Thiazolidine derivatives have been studied for their antitumor effects:

  • Cytotoxicity Studies : In vitro studies have shown that certain thiazolidinones exhibit significant cytotoxicity against glioblastoma cells, suggesting potential for cancer therapy .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties:

  • COX Inhibition : Similar compounds have been evaluated as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .

Case Studies and Research Findings

Several studies have highlighted the biological activities of compounds related to or structurally similar to 2-methoxy-4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-methyl-1-benzofuran-2-carboxylate:

StudyFindings
Da Silva et al. (2020)Evaluated anti-glioma activity; certain derivatives showed potent effects against glioblastoma cells .
MDPI Study (2024)Investigated the influence of heterocyclic substituents on biological properties; compounds demonstrated high permeability and low toxicity .
PMC Research (2021)Reported on the antimicrobial effects of thiazole derivatives against fungal strains; highlighted structure–activity relationships .

Q & A

Q. What synthetic strategies are effective for constructing the benzofuran-2-carboxylate moiety?

The benzofuran ring can be synthesized via a cascade [3,3]-sigmatropic rearrangement and aromatization. Key steps include:

  • Deprotonation of phenolic precursors using NaH in anhydrous THF to initiate cyclization .
  • Protection of hydroxyl groups with benzyl ethers to prevent undesired side reactions during coupling steps .
  • Final deprotection under hydrogenolysis conditions to yield the free benzofuran scaffold.

Q. Which spectroscopic methods are critical for characterizing the thiazolidinone component?

  • IR Spectroscopy : Identifies the thioxo (C=S) stretch at ~1200 cm⁻¹ and carbonyl (C=O) at ~1700 cm⁻¹ .
  • ¹H/¹³C NMR : Assigns protons adjacent to the thiazolidinone ring (e.g., deshielded methyl groups at δ 2.5–3.5 ppm) and confirms the Z-configuration via coupling constants .
  • Mass Spectrometry : Validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns consistent with the molecular weight .

Q. How should intermediates be purified during synthesis?

  • Column Chromatography : Use silica gel with ethyl acetate/hexane gradients (20:80 to 50:50) to separate polar intermediates .
  • Recrystallization : Ethanol/water mixtures (3:1) yield high-purity crystalline intermediates, especially for benzofuran derivatives .

Advanced Questions

Q. How can Z/E isomerism in the thiazolidin-5-ylidene methyl group be controlled?

  • Steric and Solvent Effects : Use bulky bases (e.g., DBU) in non-polar solvents (toluene) to favor the Z-isomer .
  • Structural Confirmation : X-ray crystallography is mandatory to resolve stereochemical ambiguity, as demonstrated in analogous thiazolidinone systems .

Q. What methods resolve contradictions between computational reactivity predictions and experimental results?

  • Hybrid DFT Calculations : Incorporate solvent and steric effects to refine transition-state models.
  • Kinetic Profiling : Variable-temperature NMR monitors reaction progress and identifies hidden intermediates .
  • Mechanistic Studies : Isotopic labeling (e.g., ¹⁸O in carbonyl groups) validates proposed reaction pathways .

Q. How can the condensation step between aldehyde and thiazolidinone precursors be optimized?

  • Dean-Stark Traps : Remove water to shift equilibrium toward imine formation .
  • Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 30 minutes while maintaining >90% yield .
  • Catalytic Piperidine : Accelerates condensation kinetics by stabilizing the transition state .

Methodological Tables

Technique Application Key Parameters References
X-ray CrystallographyConfirm stereochemistry and crystal packingSpace group, R-factor (<0.05)
2D NMR (COSY, NOESY)Assign proton-proton correlations and spatial proximityMixing time (100–200 ms)
High-Resolution Mass SpecValidate molecular formulaAccuracy < 3 ppm
Polarimetric AnalysisMonitor optical purity of chiral intermediatesSpecific rotation (λ = 589 nm)

Key Considerations

  • Safety : While no specific hazards are reported for this compound, general protocols for handling thioxo and carbonyl derivatives (e.g., PPE, fume hoods) should be followed .
  • Data Reproducibility : Document reaction conditions (e.g., humidity, solvent batch) meticulously, as minor variations can significantly impact yields in multi-step syntheses .

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